molecular formula C8H11NNaO3S B1593047 Sodium 4-amino-m-xylene-5-sulphonate CAS No. 64501-85-5

Sodium 4-amino-m-xylene-5-sulphonate

Cat. No.: B1593047
CAS No.: 64501-85-5
M. Wt: 224.23 g/mol
InChI Key: ITXVLCSEWYNJER-UHFFFAOYSA-N
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Description

Sodium 4-amino-m-xylene-5-sulphonate, also known as 4-AMS or AMS, is a synthetic dye used extensively in various industries such as textiles, paper, food, and cosmetics. It is an anionic surfactant used in liquid detergent, heavy-duty cleaning, wax stripping, dishwashing detergent formulations, mining flotation, and textile applications . It functions as a solubilizer, coupling agent, and cloud point depressant .


Synthesis Analysis

The synthesis of this compound involves sulfonylation, a process that forms sulfonates . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The molecular formula of this compound is C8H10NNaO3S . It has a molecular weight of 223.23 g/mol .


Physical and Chemical Properties Analysis

This compound has a boiling point of 100°C, a cloud point of -5°C, and a density at 25°C of 1.16 g/ml . It has a flash point of >94°C and is in liquid form at 25°C .

Scientific Research Applications

Polymer Chemistry Applications

Sulphonated Poly(aryl-ether-ether-ketone) (SPEEK) Synthesis : Sodium salts of sulphonated poly(aryl-ether-ether-ketone) (SPEEK) demonstrate excellent thermal stability and are used in high-performance polymer applications. The sodium sulphonate versions of these polymers, obtained through sulphonation, show significant changes in properties such as glass transition temperature and water uptake, which are crucial for their application in membranes and high-temperature resistant materials (Bailly et al., 1987).

Conducting Polymer Composites : Sodium p-toluenesulphonate has been used as a dopant in the synthesis of novel conducting composites such as sulphur-polypyrrole for rechargeable lithium batteries. These materials exhibit improved electrical conductivity, capacity, and cycle durability, showcasing the role of sodium sulphonates in enhancing the performance of energy storage materials (Wang et al., 2006).

Environmental and Energy Applications

CO2 Capture : Sodium aliphatic diamine sulphonate (NaADS) mixed with alkanolamines like piperazine and diethylenetriamine demonstrates efficacy in CO2 capture, pointing towards its potential application in reducing greenhouse gas emissions. This combination has shown to capture CO2 effectively in continuous modes using rotating packed beds, highlighting an innovative approach to CO2 sequestration (Chen et al., 2018).

Fuel Cell Applications : The synthesis and characterization of novel sulfonated polyimides using sodium 2-(2, 3-bis (4-aminophenyl) propyl) benzenesulphonate for fuel cell applications underscore the importance of sodium sulphonates in developing high-performance materials for energy conversion. These materials exhibit high proton conductivity and thermal stability, making them suitable for use as polymer electrolyte membranes in fuel cells (Liaqat et al., 2018).

Analytical Chemistry Applications

Micro-Identification of Isomers : Sodium sulphonate derivatives have been utilized for the micro-identification of isomeric xylenes, showcasing their application in analytical chemistry for identifying and distinguishing between chemical compounds based on their physical and chemical properties (Migita, 1928).

Mechanism of Action

As an anionic surfactant, Sodium 4-amino-m-xylene-5-sulphonate functions as a solubilizer, coupling agent, and cloud point depressant . It helps to reduce the surface tension of water, making it easier to spread and allowing it to mix with oil and dirt so that they can be rinsed away .

Properties

CAS No.

64501-85-5

Molecular Formula

C8H11NNaO3S

Molecular Weight

224.23 g/mol

IUPAC Name

sodium;2-amino-3,5-dimethylbenzenesulfonate

InChI

InChI=1S/C8H11NO3S.Na/c1-5-3-6(2)8(9)7(4-5)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12);

InChI Key

ITXVLCSEWYNJER-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N)C.[Na+]

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)O)N)C.[Na]

64501-85-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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